2-(4-chlorophenoxy)-N'-cyclohexylideneacetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group and a cyclohexylideneacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with cyclohexylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Cyclohexylidenehydrazine derivatives: Compounds with similar hydrazide moieties, used in different chemical and biological contexts.
Properties
CAS No. |
302908-78-7 |
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Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-8-13(9-7-11)19-10-14(18)17-16-12-4-2-1-3-5-12/h6-9H,1-5,10H2,(H,17,18) |
InChI Key |
JDJGYKZYSUMXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
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